molecular formula C7H13N3O2 B15218274 2-amino-3-methyl-4-propan-2-yloxy-4H-imidazol-5-one

2-amino-3-methyl-4-propan-2-yloxy-4H-imidazol-5-one

Cat. No.: B15218274
M. Wt: 171.20 g/mol
InChI Key: FBBOBYZZIRKFDQ-UHFFFAOYSA-N
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Description

2-amino-3-methyl-4-propan-2-yloxy-4H-imidazol-5-one is a synthetic organic compound that belongs to the class of imidazole derivatives. This compound is characterized by its unique structure, which includes an imidazole ring substituted with amino, methyl, and propan-2-yloxy groups. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-methyl-4-propan-2-yloxy-4H-imidazol-5-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal with ammonia and an aldehyde.

    Substitution Reactions:

    Etherification: The propan-2-yloxy group can be introduced via an etherification reaction using an appropriate alkyl halide and a base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2-amino-3-methyl-4-propan-2-yloxy-4H-imidazol-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.

    Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.

    Substitution: The amino and methyl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be employed under basic or acidic conditions.

Major Products

    Oxidation Products: Imidazole N-oxides.

    Reduction Products: Dihydroimidazole derivatives.

    Substitution Products: Various substituted imidazole derivatives depending on the reagents used.

Scientific Research Applications

2-amino-3-methyl-4-propan-2-yloxy-4H-imidazol-5-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-amino-3-methyl-4-propan-2-yloxy-4H-imidazol-5-one involves its interaction with specific molecular targets and pathways. The amino and imidazole groups can form hydrogen bonds and coordinate with metal ions, influencing enzyme activity and receptor binding. These interactions can modulate biological processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-amino-4H-imidazol-5-one: Lacks the methyl and propan-2-yloxy groups, resulting in different chemical and biological properties.

    3-methyl-4H-imidazol-5-one: Lacks the amino and propan-2-yloxy groups, affecting its reactivity and applications.

    4-propan-2-yloxy-4H-imidazol-5-one: Lacks the amino and methyl groups, leading to variations in its chemical behavior.

Uniqueness

2-amino-3-methyl-4-propan-2-yloxy-4H-imidazol-5-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C7H13N3O2

Molecular Weight

171.20 g/mol

IUPAC Name

2-amino-3-methyl-4-propan-2-yloxy-4H-imidazol-5-one

InChI

InChI=1S/C7H13N3O2/c1-4(2)12-6-5(11)9-7(8)10(6)3/h4,6H,1-3H3,(H2,8,9,11)

InChI Key

FBBOBYZZIRKFDQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1C(=O)N=C(N1C)N

Origin of Product

United States

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